N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide, also known by its chemical formula C22H22N4O3S2 , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the condensation of 4-aminobenzoic acid with 4-nitrobenzoyl chloride followed by reduction of the nitro group to an amino group. The acetylation of the amino group yields the final product.
Reaction Conditions::- Condensation: Typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Reduction: Hydrogenation using a catalyst such as palladium on carbon (Pd/C) .
- Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production:: Industrial-scale production methods are proprietary, but research laboratories often synthesize this compound for specific studies.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, especially with strong oxidizing agents.
Substitution: Exhibits nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: , such as .
Substitution: or .
Reduction: with a suitable catalyst.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amino compound.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
and N-(4-aminophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide . The uniqueness of our compound lies in its benzotriazinyl moiety.
Properties
Molecular Formula |
C17H15N5O3 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N5O3/c1-11(23)18-12-6-8-13(9-7-12)19-16(24)10-22-17(25)14-4-2-3-5-15(14)20-21-22/h2-9H,10H2,1H3,(H,18,23)(H,19,24) |
InChI Key |
RBNZVIOMTSXKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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